molecular formula C21H19N3 B12675243 1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- CAS No. 170938-56-4

1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-

Cat. No.: B12675243
CAS No.: 170938-56-4
M. Wt: 313.4 g/mol
InChI Key: JEVPGEQVOZXWRA-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 4-methylphenyl group and a 4-phenyl-1H-pyrrol-3-yl group attached to the imidazole ring. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through several synthetic routes. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the 4-phenyl-1H-pyrrol-3-yl group . The reaction conditions typically involve the use of a base such as sodium hydroxide in a polar solvent like methanol . Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators .

Comparison with Similar Compounds

1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

170938-56-4

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(4-methylphenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole

InChI

InChI=1S/C21H19N3/c1-16-7-9-18(10-8-16)21(24-12-11-22-15-24)20-14-23-13-19(20)17-5-3-2-4-6-17/h2-15,21,23H,1H3

InChI Key

JEVPGEQVOZXWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CNC=C2C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

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